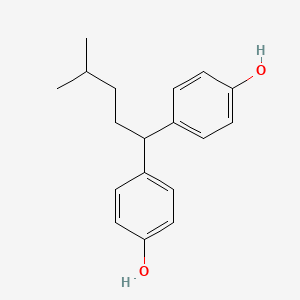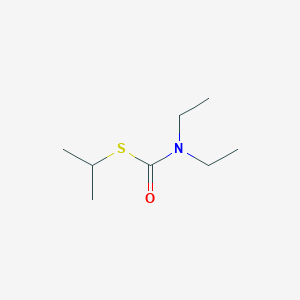
4,4'-(4-Methylpentane-1,1-diyl)diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(4-Methylpentane-1,1-diyl)diphenol is a chemical compound with the molecular formula C18H22O2. It is a type of bisphenol, which is a group of chemical compounds with two hydroxyphenyl functionalities. This compound is known for its applications in various fields, including industrial and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(4-Methylpentane-1,1-diyl)diphenol typically involves the reaction of phenol with 4-methylpentan-2-one in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the proper formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 4,4’-(4-Methylpentane-1,1-diyl)diphenol is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and distillation, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4,4’-(4-Methylpentane-1,1-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
4,4’-(4-Methylpentane-1,1-diyl)diphenol has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and resins.
Biology: Studied for its potential effects on biological systems, including endocrine disruption.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance plastics and coatings.
Mechanism of Action
The mechanism of action of 4,4’-(4-Methylpentane-1,1-diyl)diphenol involves its interaction with various molecular targets, including enzymes and receptors. It can act as an endocrine disruptor by mimicking or inhibiting the action of natural hormones. The pathways involved include binding to estrogen receptors and altering gene expression, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A (BPA): Similar structure but with different substituents on the central carbon atom.
Bisphenol S (BPS): Contains sulfone groups instead of the methylpentane moiety.
Bisphenol F (BPF): Has a different alkyl chain connecting the phenyl rings.
Uniqueness
4,4’-(4-Methylpentane-1,1-diyl)diphenol is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specialized applications where other bisphenols may not perform as effectively.
Properties
| 90729-99-0 | |
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
4-[1-(4-hydroxyphenyl)-4-methylpentyl]phenol |
InChI |
InChI=1S/C18H22O2/c1-13(2)3-12-18(14-4-8-16(19)9-5-14)15-6-10-17(20)11-7-15/h4-11,13,18-20H,3,12H2,1-2H3 |
InChI Key |
RVGOVXZCFLRAQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









